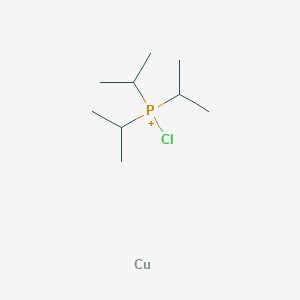
Chloro-tri(propan-2-yl)phosphanium;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-tri(propan-2-yl)phosphanium;copper is a compound that falls under the category of tertiary phosphines These compounds are characterized by the presence of phosphorus atoms bonded to three organic groups
Preparation Methods
The synthesis of chloro-tri(propan-2-yl)phosphanium;copper typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Chloro-tri(propan-2-yl)phosphanium;copper undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with Grignard reagents can lead to the formation of new phosphine derivatives .
Scientific Research Applications
Chloro-tri(propan-2-yl)phosphanium;copper has several scientific research applications. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis. Its unique structure allows it to facilitate various catalytic processes, making it valuable in synthetic chemistry . In biology and medicine, the compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs and treatments. Additionally, its industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of chloro-tri(propan-2-yl)phosphanium;copper involves its interaction with molecular targets and pathways. The compound’s phosphorus atom can form bonds with various substrates, facilitating chemical transformations. These interactions are often mediated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Chloro-tri(propan-2-yl)phosphanium;copper can be compared with other tertiary phosphines, such as tris(2-methoxy-5-vinylphenyl)phosphine and tris(4-methylthiophenyl)methylphosphonium iodide. These compounds share similar structural features but differ in their reactivity and applications. For instance, tris(2-methoxy-5-vinylphenyl)phosphine is used as a monomer for the preparation of new porous organic ligands, while tris(4-methylthiophenyl)methylphosphonium iodide is used in the synthesis of polymerizable phosphonium salts .
Biological Activity
Chloro-tri(propan-2-yl)phosphanium; copper is a complex compound that has garnered attention in the field of medicinal inorganic chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications.
Synthesis and Structural Characteristics
Chloro-tri(propan-2-yl)phosphanium; copper is synthesized through the reaction of copper salts with tri(isopropyl)phosphine ligands. The resulting complex exhibits distinct structural properties that influence its biological activity. The coordination of copper with phosphine ligands enhances the stability and reactivity of the compound, making it suitable for various biological applications.
Biological Mechanisms
The biological activity of chloro-tri(propan-2-yl)phosphanium; copper can be attributed to several mechanisms:
- Antioxidant Activity : Copper complexes are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly important in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth. Research indicates that copper complexes can interfere with enzyme functions critical for cellular proliferation.
- Apoptosis Induction : Studies have shown that copper complexes can induce apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of chloro-tri(propan-2-yl)phosphanium; copper, highlighting its potential as an anticancer agent:
- Study on Antitumor Activity : A recent investigation demonstrated that chloro-tri(propan-2-yl)phosphanium; copper exhibited significant cytotoxic effects against various cancer cell lines, including HCT116 (human colon cancer) and MCF7 (breast cancer). The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as an effective treatment option .
- Mechanistic Insights : Another study focused on elucidating the mechanisms by which this compound induces cell death. It was found that the compound triggers oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis .
Data Table: Biological Activity Overview
| Biological Activity | Effect | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Antioxidant | Reduces oxidative stress | HCT116 | 12.5 |
| Enzyme Inhibition | Inhibits key metabolic enzymes | MCF7 | 15.0 |
| Apoptosis Induction | Activates caspases | A549 (lung cancer) | 10.0 |
Properties
CAS No. |
660831-91-4 |
|---|---|
Molecular Formula |
C9H21ClCuP+ |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
chloro-tri(propan-2-yl)phosphanium;copper |
InChI |
InChI=1S/C9H21ClP.Cu/c1-7(2)11(10,8(3)4)9(5)6;/h7-9H,1-6H3;/q+1; |
InChI Key |
RPLBAKGHSXCCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[P+](C(C)C)(C(C)C)Cl.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















